

An In-depth Technical Guide to 1,1'-Sulfonylbis(2-methyl-1H-imidazole)

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Compound of Interest

Compound Name: 1,1'-Sulfonylbis(2-methyl-1H-imidazole)

Cat. No.: B1352678

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of **1,1'-Sulfonylbis(2-methyl-1H-imidazole)**, a heterocyclic organic compound with potential applications in pharmaceutical and materials science. This document collates available data on its physicochemical properties, synthesis, and spectral characteristics. Due to the limited availability of experimental data for this specific compound, some information is predicted or inferred from structurally related molecules. This guide aims to serve as a foundational resource for researchers and developers interested in this compound and its derivatives.

Chemical Identity and Physical Properties

1,1'-Sulfonylbis(2-methyl-1H-imidazole) is a symmetrical molecule featuring a central sulfonyl group linking two 2-methylimidazole rings via their nitrogen atoms.^[1]

Table 1: General and Predicted Physicochemical Properties

Property	Value	Source/Method
CAS Number	489471-87-6	[2] [3] [4]
Molecular Formula	C ₈ H ₁₀ N ₄ O ₂ S	[2] [5]
Molecular Weight	226.26 g/mol	[2]
Appearance	White crystalline solid	[2]
Solubility	Soluble in alcohol and ketone solvents; insoluble in water.	Supplier Data
Melting Point	Not experimentally determined.	-
Boiling Point	481.4 °C (Predicted)	[6]
Density	1.46 g/cm ³ (Predicted)	-
pKa	1.05 ± 0.69 (Predicted)	-
Purity	Typically >95% or >98% as commercially available. [2] [5]	Supplier Data

Synthesis and Reactivity

The primary route for the synthesis of **1,1'-Sulfonylbis(2-methyl-1H-imidazole)** involves the reaction of 2-methylimidazole with a sulfonylating agent.[\[1\]](#) A general protocol can be adapted from the synthesis of the parent compound, 1,1'-Sulfonyldiimidazole.

Experimental Protocol: Synthesis of 1,1'-Sulfonylbis(2-methyl-1H-imidazole)

Materials:

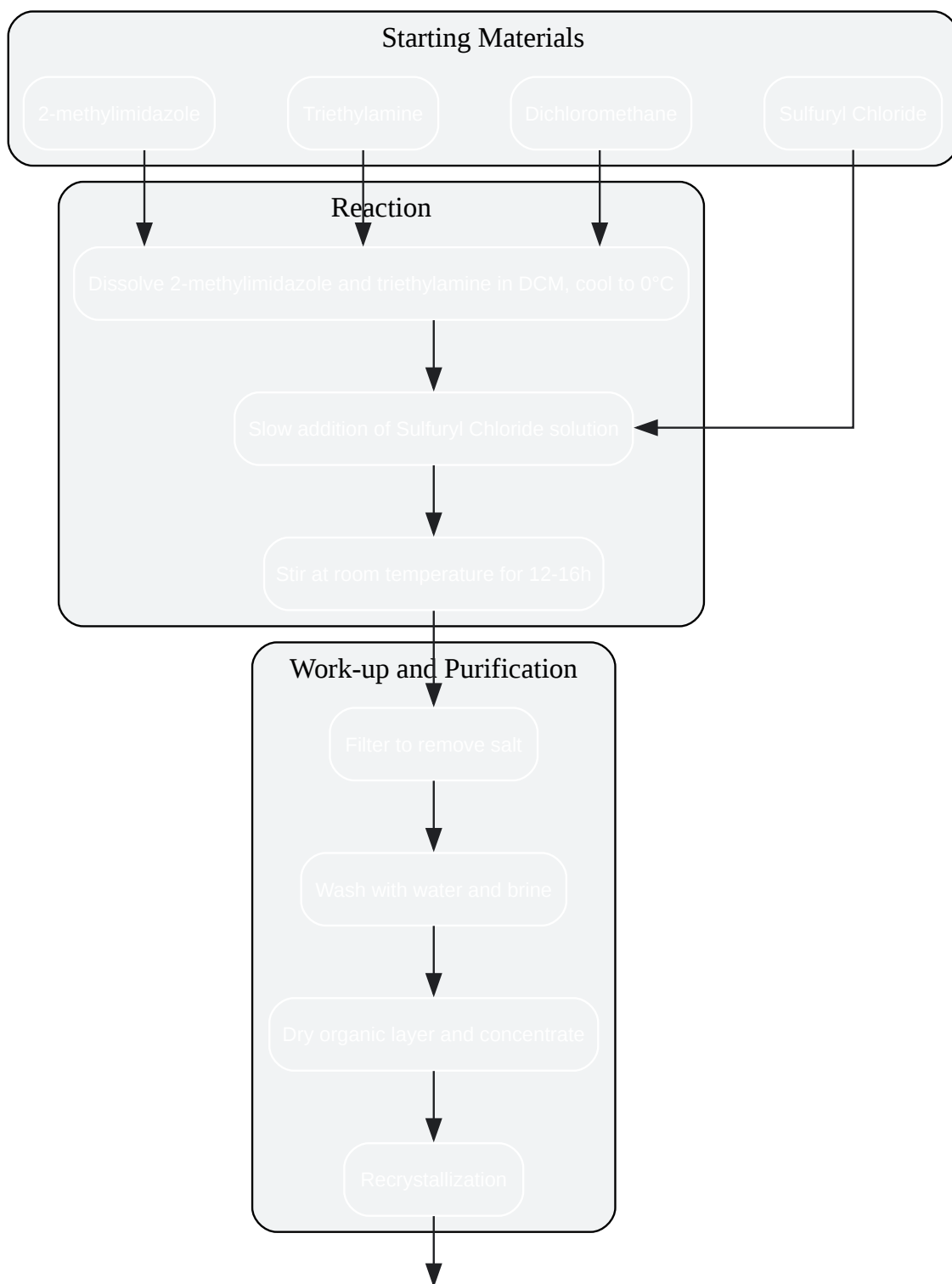
- 2-methylimidazole
- Sulfuryl chloride (SO₂Cl₂)
- Anhydrous dichloromethane (DCM)

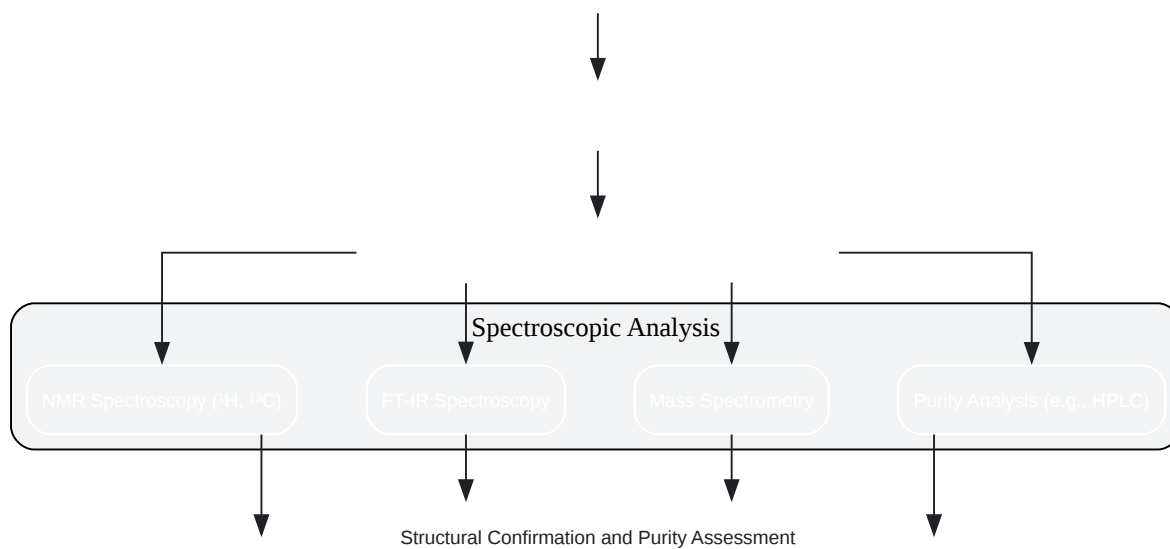
- Anhydrous triethylamine (or another suitable base)
- Anhydrous diethyl ether
- Standard laboratory glassware for inert atmosphere reactions

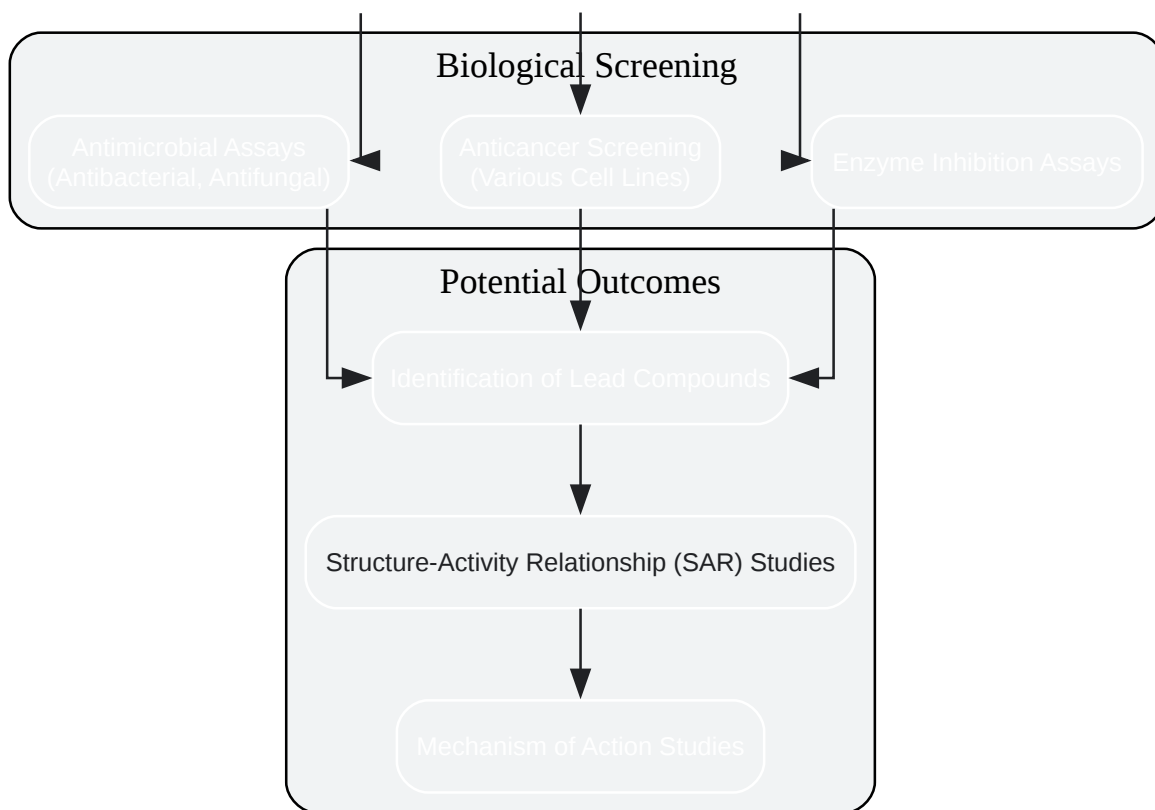
Procedure:

- Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylimidazole (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of sulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred reaction mixture.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether) to yield **1,1'-Sulfonylbis(2-methyl-1H-imidazole)** as a white crystalline solid.

Diagram 1: Synthetic Workflow







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- To cite this document: BenchChem. [An In-depth Technical Guide to 1,1'-Sulfonylbis(2-methyl-1H-imidazole)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1352678#1-1-sulfonylbis-2-methyl-1h-imidazole-chemical-properties]

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